molecular formula C10H13NO2 B1166768 Xestin B CAS No. 104597-39-9

Xestin B

Cat. No.: B1166768
CAS No.: 104597-39-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xestin B (12) is a methoxy-substituted 1,2-dioxane compound isolated from the marine sponge Xestospongia species, first reported by the Crews research team . Structurally, it features an octadecadienyl tail and shares the same relative configuration as chondrillin, a related marine natural product. This compound exhibits moderate cytotoxic activity against the P388 murine leukemia cell line, with an IC50 value of 3.0 µg/mL . Its structural isomer, Xestin A (11), differs at the C6 position and demonstrates significantly higher potency (IC50 = 0.3 µg/mL), highlighting the critical role of stereochemistry in bioactivity .

Properties

CAS No.

104597-39-9

Molecular Formula

C10H13NO2

Synonyms

Xestin B

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Influence : The C6 configuration in Xestin A vs. B leads to a 10-fold difference in cytotoxicity, suggesting stereospecific interactions with cellular targets .
  • Peroxide vs. Dioxane Cores : Plakortin’s bicyclic peroxide structure confers distinct reactivity compared to this compound’s 1,2-dioxane, correlating with differences in oxidative stress induction .

Mechanistic Insights :

  • Xestin A : Enhanced potency over this compound may arise from its ability to generate reactive oxygen species (ROS), a mechanism less prominent in this compound .

Q & A

Q. How can researchers determine the structural identity of Xestin B using spectroscopic and chromatographic methods?

To confirm this compound’s structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Cross-validate spectral data with computational modeling (e.g., density functional theory for predicted chemical shifts). For chromatographic purity, use HPLC with a photodiode array detector (PDA) to assess retention times and UV-Vis profiles against reference standards .

Q. What are the key considerations when designing initial experiments to assess this compound’s bioactivity in vitro?

Define clear dose-response parameters (e.g., IC₅₀, EC₅₀) and select cell lines with relevant biological targets. Include positive and negative controls (e.g., known inhibitors, solvent-only treatments). Optimize incubation times to avoid cytotoxicity artifacts. Use triplicate technical replicates and statistical validation (e.g., ANOVA with post-hoc Tukey tests) to ensure reproducibility .

Q. How should researchers validate the stability of this compound under varying storage conditions?

Design accelerated stability studies under stress conditions (e.g., 40°C/75% relative humidity for 1–3 months). Monitor degradation via HPLC-MS to identify breakdown products. Compare results to ICH Q1A guidelines for pharmaceutical stability testing. Include kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. What methodologies are recommended for isolating this compound from natural sources?

Use bioassay-guided fractionation: start with solvent extraction (e.g., ethanol/water), followed by liquid-liquid partitioning (hexane, ethyl acetate). Employ column chromatography (silica gel, Sephadex LH-20) and semi-preparative HPLC for purification. Track yields and purity at each step using TLC and LC-MS .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic studies to assess bioavailability (e.g., plasma concentration-time curves) and metabolite profiling. Use mechanistic models (e.g., physiologically based pharmacokinetic modeling) to reconcile discrepancies. Cross-reference in vitro assays with in vivo tumor xenograft models, ensuring comparable dosing regimens and endpoint measurements .

Q. What strategies optimize the synthetic yield of this compound while maintaining stereochemical purity?

Implement asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) and monitor enantiomeric excess via chiral HPLC. Optimize reaction parameters (temperature, solvent polarity) using design of experiments (DoE) frameworks. Validate stereochemistry through NOESY NMR and circular dichroism (CD) spectroscopy .

Q. How can researchers address conflicting reports on this compound’s mechanism of action across different studies?

Perform target deconvolution using chemoproteomics (e.g., affinity-based pull-down assays with this compound probes). Validate hits via CRISPR-Cas9 knockout or RNAi silencing in cellular models. Use orthogonal assays (e.g., surface plasmon resonance for binding affinity) to confirm interactions. Reconcile discrepancies by contextualizing experimental conditions (e.g., cell type-specific signaling pathways) .

Q. What computational approaches are effective for predicting this compound’s off-target effects?

Leverage molecular docking (AutoDock Vina, Glide) against databases like ChEMBL or PubChem. Combine with machine learning models (e.g., Random Forest classifiers trained on toxicity datasets) to prioritize high-risk targets. Validate predictions using high-throughput screening in panel assays (e.g., kinase profiling) .

Q. How should researchers design a study to evaluate this compound’s synergistic effects with existing therapeutics?

Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio dilutions in cell viability assays and calculate synergy scores (CI < 1). Include mechanistic studies (e.g., Western blotting for apoptotic markers) to identify pathway interactions. Address dose-limiting toxicity in co-administration animal models .

Q. What ethical and reproducibility standards are critical when publishing this compound research?

Adhere to ARRIVE guidelines for preclinical studies, detailing sample sizes, randomization, and blinding. Provide raw data (spectra, chromatograms) in supplementary materials. Disclose conflicts of interest and obtain institutional review board (IRB) approval for studies involving human-derived samples .

Methodological Tables

Table 1: Key Techniques for this compound Characterization

Parameter Technique Validation Criteria
Structural identityNMR, HR-MS, X-ray crystallographyMatch predicted/known spectral data
PurityHPLC-PDA≥95% purity by area under curve (AUC)
Stereochemical integrityChiral HPLC, CD spectroscopyEnantiomeric excess ≥98%

Table 2: Strategies for Resolving Data Contradictions

Issue Resolution Approach References
In vitro vs. in vivo efficacyPharmacokinetic modeling, metabolite profiling
Mechanism of action conflictsChemoproteomics, orthogonal binding assays
Synthetic yield variabilityDoE optimization, asymmetric catalysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.